CLR457

CNS penetration tissue distribution blood-brain barrier

CLR457 (NVP-CLR457, compound is a synthetic small-molecule pan-class I phosphoinositide 3-kinase (PI3K) inhibitor, developed by Novartis Institutes for BioMedical Research as an orally bioavailable agent with deliberately minimized central nervous system (CNS) penetration. It inhibits the four catalytic class I PI3K isoforms (p110α, p110β, p110δ, p110γ) with a balanced profile and was structurally optimized from the progenitor compound buparlisib (BKM120) to eliminate microtubule-stabilizing off-target activity, balance isoform inhibition, and restrict brain exposure.

Molecular Formula C29H53INO4P
Molecular Weight
Cat. No. B1150058
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCLR457
SynonymsCLR457;  CLR-457;  CLR 457.; Unknown
Molecular FormulaC29H53INO4P
Structural Identifiers
SMILESUnknown
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder

CLR457 (NVP-CLR457): A Non-CNS-Penetrant, Balanced Pan-Class I PI3K Inhibitor for Peripheral Tumor Research


CLR457 (NVP-CLR457, compound 40) is a synthetic small-molecule pan-class I phosphoinositide 3-kinase (PI3K) inhibitor, developed by Novartis Institutes for BioMedical Research as an orally bioavailable agent with deliberately minimized central nervous system (CNS) penetration [1]. It inhibits the four catalytic class I PI3K isoforms (p110α, p110β, p110δ, p110γ) with a balanced profile and was structurally optimized from the progenitor compound buparlisib (BKM120) to eliminate microtubule-stabilizing off-target activity, balance isoform inhibition, and restrict brain exposure [2]. Its clinical development was terminated after a Phase I study revealed a narrow therapeutic index, yet its precisely engineered pharmacological profile makes it a valuable research tool for dissecting PI3K pathway biology in peripheral tumor models where CNS exclusion is required [1].

Why Pan-PI3K Inhibitors Cannot Be Interchanged: The CLR457 Differentiation Rationale


Pan-class I PI3K inhibitors exhibit substantial heterogeneity in isoform selectivity ratios, CNS distribution, off-target liabilities, and formulation-dependent oral exposure—parameters that directly determine both experimental outcomes and translational relevance. CLR457 was purpose-engineered from buparlisib to address three specific shortcomings of earlier pan-PI3K inhibitors: (i) elimination of microtubule-stabilizing off-target activity that confounds antiproliferative readouts [1]; (ii) restriction of brain exposure to a brain-to-plasma AUC ratio of 0.07, contrasting sharply with the high CNS penetration of buparlisib (brain-plasma ratio 1.5–2) [2]; and (iii) development of an amorphous solid dispersion formulation to achieve consistent oral bioavailability (F = 97% in rat) [3]. Substituting another pan-PI3K inhibitor—whether the CNS-penetrant buparlisib, the mTOR-co-inhibiting PQR309, or the PI3Kα/δ-biased pictilisib—introduces uncontrolled variables in tissue distribution, target engagement, and off-target pharmacology that invalidate direct comparison across studies. For applications requiring PI3K pathway interrogation confined to peripheral tissues without microtubule interference, CLR457 remains the only inhibitor explicitly optimized for this profile.

Quantitative Differentiation Evidence for CLR457: Head-to-Head and Cross-Study Comparative Data


Brain-to-Plasma Exposure Ratio: CLR457 (0.07) vs Buparlisib (1.5–2.0)

CLR457 was explicitly designed to minimize CNS penetration, a property confirmed by tissue distribution studies in mice. The mean brain-to-plasma AUC exposure ratio for CLR457 was 0.07, indicating near-complete exclusion from the CNS [1]. In contrast, its direct progenitor buparlisib (BKM120) exhibits excellent brain penetration with a brain-plasma ratio of 1.5 to 2.0 across multiple mouse strains, a property confirmed to be independent of efflux transporter activity at the blood-brain barrier [2]. This approximately 20- to 30-fold difference in brain exposure represents an intentional, structurally encoded differentiation rather than an incidental pharmacokinetic variation.

CNS penetration tissue distribution blood-brain barrier

Microtubule Polymerization Off-Target Activity: CLR457 vs Buparlisib (BKM120)

Buparlisib (BKM120), the clinical progenitor of CLR457, possesses a significant off-target activity: it binds to the colchicine site of αβ-tubulin and disrupts microtubule dynamics, and its antiproliferative activity in cellular assays is predominantly driven by this microtubule-dependent cytotoxicity rather than PI3K inhibition [1]. CLR457 was optimized by structural modification to eliminate this off-target activity while retaining pan-PI3K inhibition. The rate of microtubule polymerization is unaffected by NVP-CLR457 at concentrations of 1 and 5 μM, and the DNA damage response (DDR) remains unperturbed at these concentrations, confirming functional absence of tubulin engagement [2]. This structural deconvolution—separating PI3K inhibition from microtubule disruption through a single-atom-level modification—was a primary objective of the CLR457 medicinal chemistry program [3].

off-target activity microtubule stabilization tubulin binding

Balanced Pan-Class I PI3K Isoform Inhibition Profile Across Four Comparators

CLR457 was optimized to achieve a balanced inhibition profile across all four class I PI3K catalytic isoforms, minimizing the isoform bias seen in earlier pan-PI3K inhibitors. In biochemical assays, CLR457 inhibits p110α, p110β, p110δ, and p110γ with IC50 values of 89 ± 29 nM, 56 ± 35 nM, 39 ± 10 nM, and 230 ± 31 nM, respectively, yielding a maximum isoform spread (γ/δ ratio) of approximately 5.9-fold [1]. By contrast, pictilisib (GDC-0941) shows a 25-fold spread (β/δ = 11; γ/δ = 25) with pronounced selectivity for α and δ isoforms [2]; copanlisib (BAY 80-6946) exhibits a 13-fold spread with sub-nanomolar potency biased toward α and δ ; buparlisib (BKM120) shows a 5-fold spread but with inverted α/δ selectivity (α IC50 52 nM vs δ IC50 116 nM) ; and the brain-penetrant PQR309 (bimiralisib) shows a 21-fold spread with substantially weaker activity against β, δ, and γ isoforms (β: 661 nM, γ: 708 nM) . CLR457 thus provides the most evenly distributed inhibition across all four isoforms among clinically evaluated pan-PI3K inhibitors.

PI3K isoform selectivity biochemical IC50 balanced inhibition

Oral Bioavailability Enabled by Amorphous Solid Dispersion Formulation: CLR457 vs Crystalline Pan-PI3K Inhibitors

To overcome solubility-limited absorption inherent to the chemotype, CLR457 was developed as an amorphous solid dispersion (ASD) formulation—a deliberate pharmaceutical strategy noted as one of the four key optimization pillars in the CLR457 medicinal chemistry program [1]. In male Sprague-Dawley rats, CLR457 administered as the ASD formulation achieves high oral exposure with a bioavailability (F) of 97 ± 20% following a 3.0 mg/kg oral dose, with moderate clearance (CL = 22 ± 6 mL/min/kg), moderate volume of distribution (Vss = 4.4 ± 0.2 L/kg), and a terminal half-life of 3.3 ± 0.2 hours . In female OF1 mice, oral bioavailability reaches 98 ± 14% (10 mg/kg PO). This ASD-enabled exposure profile is a differentiating formulation feature: while buparlisib is also reported to have high oral bioavailability, its crystalline form and CNS-penetrant properties arise from different physicochemical optimization priorities [2]. The ASD formulation of CLR457 represents a specific pharmaceutical technology decision that directly impacts the achievable and reproducible systemic exposure in preclinical studies.

oral bioavailability amorphous solid dispersion formulation pharmacokinetics

PI3K Selectivity Over mTOR: CLR457 Exhibits a 28-Fold Window vs PQR309's Dual PI3K/mTOR Inhibition

CLR457 exhibits weak mTOR inhibitory activity with an IC50 of 2474 ± 722 nM, representing a 28-fold selectivity window relative to its most potently inhibited PI3K isoform (p110δ, IC50 = 39 nM) . This clean PI3K selectivity contrasts with the dual PI3K/mTOR inhibitor PQR309 (bimiralisib), which potently inhibits mTOR with an IC50 of 89 nM alongside PI3Kα (33 nM)—a mere 2.7-fold window [1]. Similarly, pictilisib (GDC-0941) shows mTOR IC50 of 580 nM against PI3Kα IC50 of 3 nM (193-fold window), but its extreme isoform bias (25-fold α/δ vs γ) confounds pan-PI3K studies [2]. CLR457 thus occupies a unique position: balanced pan-PI3K inhibition without confounding mTOR co-inhibition, enabling cleaner dissection of PI3K-specific signaling outputs versus the PI3K/mTOR dual targeting of PQR309 or the isoform-biased profile of pictilisib.

PI3K selectivity mTOR kinase selectivity profiling

Optimal Application Scenarios for CLR457 Based on Verified Differentiation Evidence


Peripheral Solid Tumor Xenograft Models Requiring CNS-Excluded PI3K Pathway Inhibition

In preclinical oncology studies employing subcutaneous or orthotopic (non-brain) xenograft models with PI3K pathway activation (e.g., PIK3CA-mutant or PTEN-null tumors), CLR457 provides pan-PI3K inhibition with a brain-to-plasma ratio of 0.07 [1]. This eliminates the confounding variable of CNS-mediated adverse effects—such as the mood disturbances and cognitive effects reported with brain-penetrant PI3K inhibitors like buparlisib—that complicate tolerability interpretation in animal models. Dose-dependent antitumor activity with tumor regression at 30 mg/kg QD (Rat1-myr-p110α model) and at 40 mg/kg in patient-derived HBRX2524 breast cancer xenografts confirms target engagement and efficacy in peripheral tissues at clinically translatable exposures (steady-state AUC ~22,769 ng·h/mL at regression doses) [1]. This scenario is specifically suited to CLR457 over buparlisib (CNS-penetrant), PQR309 (brain-penetrant, dual mTOR inhibition), and pictilisib (PI3Kα/δ-biased).

Mechanistic Studies Requiring PI3K-Specific Phenotypic Attribution Without Microtubule Confounding

When investigating whether a cellular phenotype (e.g., G1/S cell cycle arrest, apoptosis, metabolic regulation) is attributable specifically to PI3K pathway inhibition rather than to off-target microtubule disruption, CLR457 is the appropriate chemical probe. The compound has been verified to exert no effect on microtubule polymerization at concentrations up to 5 μM (approximately 55-fold above the p110δ IC50) and does not perturb the DNA damage response . This contrasts directly with buparlisib, whose antiproliferative activity in cancer cell lines has been shown to be primarily microtubule-dependent rather than PI3K-mediated [2]. For any study where PI3K-specific effects must be isolated from cytoskeletal pharmacology, CLR457 avoids the mechanistic ambiguity inherent to buparlisib and related pyrimidine-based pan-PI3K inhibitors that retain the tubulin-binding pharmacophore.

Balanced Pan-Class I PI3K Inhibition in Biochemical and Cellular Profiling Panels

For in vitro profiling studies requiring simultaneous, approximately equipotent inhibition of all four class I PI3K isoforms to benchmark isoform-selective inhibitors or to define the biochemical consequences of complete class I PI3K blockade, CLR457 offers the narrowest isoform IC50 spread (5.9-fold) among clinically evaluated pan-PI3K inhibitors [3]. At a single concentration in cellular assays, CLR457 will inhibit p110α, β, δ, and γ signaling with comparable occupancy, whereas pictilisib will spare p110β and p110γ, and PQR309 will simultaneously inhibit mTOR. This makes CLR457 the reference pan-PI3K control compound of choice for kinase selectivity profiling panels, phospho-AKT/TSC2/RPS6 pathway analysis, and studies comparing pan-PI3K versus isoform-selective inhibition strategies without the confounding factor of mTOR co-inhibition (28-fold PI3Kα/mTOR window) .

Medicinal Chemistry Benchmarking: Non-CNS-Penetrant Kinase Inhibitor Design Reference

CLR457 serves as a structurally characterized reference compound for medicinal chemistry programs aiming to design CNS-excluded kinase inhibitors. The compound's brain-to-plasma ratio of 0.07, confirmed co-crystal structure with PI3Kδ (PDB: 7R2B, resolution 2.70 Å), and documented structure-activity relationship from its optimization pathway starting from buparlisib provide a rich data package for computational modeling, in silico CNS-MPO scoring, and P-glycoprotein/BCRP substrate prediction validation [4]. The deliberate elimination of the tubulin-binding pharmacophore through atomic-level modification (pyrimidine-to-pyridine core exchange strategy) is documented in both the J. Med. Chem. disclosure and the independent Bohnacker et al. deconvolution study, offering a teachable medicinal chemistry case study for off-target liability mitigation without loss of primary target potency [2][4]. CLR457 can be procured as a positive control for non-CNS-penetrant kinase inhibitor design and as a comparator for novel PI3K inhibitor candidates.

Quote Request

Request a Quote for CLR457

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.